molecular formula C14H17N3O2 B262171 N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide

N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide

Cat. No.: B262171
M. Wt: 259.3 g/mol
InChI Key: VDQDGHAXRAPZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.3 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-phenoxyacetamide

InChI

InChI=1S/C14H17N3O2/c18-14(11-19-13-5-2-1-3-6-13)16-7-4-9-17-10-8-15-12-17/h1-3,5-6,8,10,12H,4,7,9,11H2,(H,16,18)

InChI Key

VDQDGHAXRAPZRF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NCCCN2C=CN=C2

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCCN2C=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2.28 g. of phenoxyacetic acid, 2.43 g. of 1,1'-carbonyldiimidazole and 50 ml. of tetrahydrofuran was stirred at room temperature for 2 hours, then 3.0 g. of 1H-imidazole-1-propanamine dihydrochloride was added. The reaction mixture was stirred for 18 hours, then heated at reflux temperature for 5 hours, 5 ml. of water was added, the mixture was heated for 30 minutes and then concentrated to remove the tetrahydrofuran. The residue was treated with methylene chloride and 50 ml. of 1N sodium hydroxide and the layers separated. The organic layer was washed with water, dried over magnesium sulfate and concentrated. The residue was washed onto a filter with ether, giving the desired product, m.p. 91°-93° C.
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